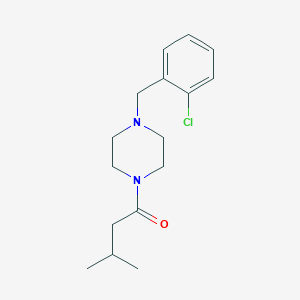![molecular formula C18H16N2O2S B5761897 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also referred to as BPT or compound 1. The synthesis of this compound is complex, and its mechanism of action is not yet fully understood. However, recent research has revealed its potential in treating various diseases.
Mécanisme D'action
The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is not yet fully understood. However, it is believed to act by inhibiting certain enzymes and signaling pathways in the body. It has been shown to inhibit the activity of protein kinases, which are involved in cell growth and division. Additionally, it has been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in the body. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide in lab experiments is its potential therapeutic applications. It has been found to have anti-tumor, anti-inflammatory, and anti-oxidant properties, making it a promising candidate for drug development. Additionally, it has been shown to have low toxicity in vitro and in vivo studies. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which may limit its availability and accessibility.
Orientations Futures
There are several future directions for research on 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide. One area of research is the development of more efficient and cost-effective synthesis methods. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as diabetes and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide is a multi-step process that involves the use of several reagents. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with benzyl bromide to form 4-(benzyloxy)-3-methoxybenzaldehyde. The second step involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with malononitrile to form 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid. The final step involves the reaction of 3-(4-benzyloxy-3-methoxyphenyl)-2-cyanoacrylic acid with thionyl chloride to form 3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide.
Applications De Recherche Scientifique
3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide has been the subject of scientific research due to its potential therapeutic applications. Recent studies have shown that this compound has anti-tumor, anti-inflammatory, and anti-oxidant properties. It has been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and liver cancer. Additionally, it has been shown to reduce inflammation and oxidative stress in the body.
Propriétés
IUPAC Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-21-17-10-14(9-15(11-19)18(20)23)7-8-16(17)22-12-13-5-3-2-4-6-13/h2-10H,12H2,1H3,(H2,20,23)/b15-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUOQCQZGZHRPSY-OQLLNIDSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=S)N)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enethioamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 5-(anilinocarbonyl)-2-{[(mesityloxy)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5761821.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)
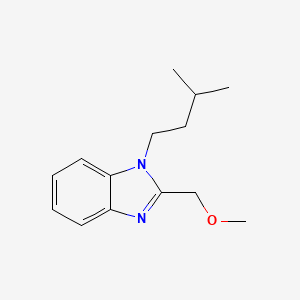
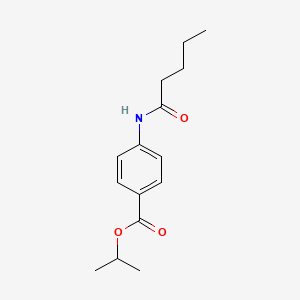
![ethyl 3-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5761851.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
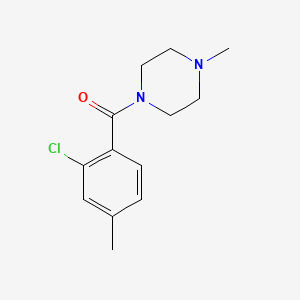
![2-{[4-(2,3-dimethylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5761871.png)
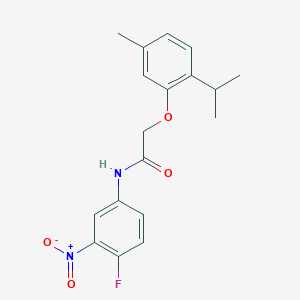
![1-{3-[(1-benzyl-1H-imidazol-2-yl)thio]propanoyl}piperidine](/img/structure/B5761880.png)
![N'-[(2-methylphenyl)sulfonyl]-N-2-pyridinylbenzenecarboximidamide](/img/structure/B5761886.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
